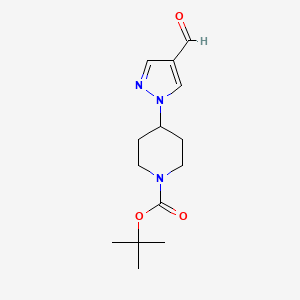

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBDTGZARKKWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Parameters:

-

Reagent : POCl₃/DMF (generates the electrophilic chloroiminium ion).

-

Temperature : 0–5°C (controls exothermicity and minimizes side reactions).

-

Yield : 50–70% (superior to Cs₂CO₃-mediated method but requires stringent conditions).

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cs₂CO₃-Mediated Coupling | Z-3-1, 1H-pyrazole-4-carbaldehyde | DMF, 80°C, Cs₂CO₃ | 43% | Straightforward, scalable | Moderate yield, requires pre-synthesized aldehyde |

| Vilsmeier–Haack | Pyrazol-5(4H)-one | POCl₃/DMF, 0–5°C | 50–70% | High yield, regioselective | Hazardous reagents, multi-step synthesis |

| Oxidation of Alcohols | 4-Hydroxymethylpyrazole | KMnO₄, pyridine/H₂O | 30–40% | Avoids pre-functionalized aldehydes | Low yield, over-oxidation risks |

Mechanistic Insights and Optimization Strategies

Nucleophilic Aromatic Substitution (Cs₂CO₃ Method)

The coupling of Z-3-1 with 1H-pyrazole-4-carbaldehyde proceeds via deprotonation of the aldehyde’s α-hydrogen by Cs₂CO₃, generating a nucleophilic enolate that attacks the Boc-protected piperidine’s amine. The use of DMF stabilizes the transition state through polar interactions.

Optimization Opportunities :

-

Alternative Bases : K₂CO₃ or DBU may improve yields by reducing side reactions.

-

Microwave Irradiation : Reducing reaction time from overnight to 1–2 hours.

Vilsmeier–Haack Mechanism

The reaction involves electrophilic attack by the chloroiminium ion (generated from POCl₃ and DMF) at the pyrazole’s 4-position, followed by hydrolysis to yield the aldehyde. Steric hindrance from the Boc group on piperidine directs formylation to the pyrazole’s 4-position.

Safety Note : POCl₃ is moisture-sensitive and corrosive, necessitating anhydrous conditions and proper ventilation.

Analyse Chemischer Reaktionen

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathway Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | N-Boc-4-piperidone + Hydrazine hydrate | Room temperature | 88% |

| 2 | N-Boc-4-piperidine hydrazine + 2-halo malonaldehyde | Reflux | High yield |

Medicinal Chemistry Applications

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde serves as a versatile building block in the design of novel pharmaceuticals. Its pyrazole scaffold has been identified as a privileged structure in medicinal chemistry due to its diverse biological activities.

Biological Activities

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anti-inflammatory Activity : Substituted pyrazoles, including derivatives of this compound, have demonstrated superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for treating infections .

- Cancer Treatment : The compound has been explored for its efficacy against various cancer cell lines, showing promising results in reducing cell viability .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

Case Study 1: Anti-inflammatory Agents

A series of pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity. Among them, compounds with a p-nitrophenyl moiety attached to the pyrazole scaffold exhibited the highest activity, outperforming traditional anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of various pyrazole derivatives, compounds derived from this compound were found to inhibit cell proliferation in lung cancer models effectively. The structure-activity relationship indicated that specific substitutions on the pyrazole ring significantly enhanced potency .

Wirkmechanismus

The mechanism of action of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomerism in BOC-Protected Piperidine Derivatives

- 1-Boc-3-piperidinecarboxaldehyde (OR-5246, CAS: 118156-93-7) and 1-Boc-4-piperidinecarboxaldehyde (AM-2104, CAS: 137076-22-3) differ from HI-2120 in the absence of a pyrazole ring. These compounds are simpler analogs where the BOC group is attached to the 3- or 4-position of a piperidine-carboxaldehyde backbone. The absence of the pyrazole ring reduces their utility in forming fused heterocyclic systems but makes them valuable for synthesizing piperidine-containing peptidomimetics .

- HI-2120 incorporates a pyrazole ring, enabling conjugation with maleimides, glycine esters, and other heterocycles via its aldehyde group, as demonstrated in multi-component domino reactions (e.g., forming pyrazolylpyrrolizines) .

Functional Group Reactivity

- Pyrazole-4-carboxaldehyde derivatives (e.g., 1-phenyl-3-(4-nitrophenyl)pyrazole-4-carboxaldehyde) lack the BOC-piperidine group but share the reactive aldehyde. These compounds are extensively used in Hantzsch condensations to synthesize dihydropyridines or in Schiff base formations to generate thiazolidinediones .

- N-Boc-L-prolinal (SS-2769, CAS: 69610-41-9) and 1-Boc-3-pyrrolidinecarbaldehyde (AM-2101, CAS: 59379-02-1) are proline-derived aldehydes. Unlike HI-2120, their pyrrolidine rings are smaller and conformationally constrained, limiting their use in synthesizing larger heterocyclic systems .

Pharmaceutical Relevance

- The BOC group in HI-2120 serves as a temporary protective group, enabling selective deprotection during drug synthesis to introduce amine functionalities critical for bioactivity .

Spectroscopic Properties

- 1H NMR : The aldehyde proton in HI-2120 is expected at δ ~10.08 ppm (similar to 1-phenyl-3-(4-nitrophenyl)pyrazole-4-carboxaldehyde in ). The BOC group’s carbonyl resonates at δ ~153–155 ppm in 13C NMR .

- IR : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the aldehyde and BOC carbonyl groups .

Data Table: Key Comparisons

| Compound | Structure | Key Reactivity | Applications |

|---|---|---|---|

| HI-2120 | Pyrazole + BOC-piperidine + aldehyde | Multi-component domino reactions | Medicinal building blocks, heterocycles |

| 1-Boc-3-piperidinecarboxaldehyde | Piperidine + BOC (3-position) + aldehyde | Amine coupling reactions | Peptidomimetics |

| Pyrazole-4-carboxaldehyde | Pyrazole + aldehyde | Hantzsch condensation, Schiff bases | Thiazolidinediones, dihydropyridines |

| N-Boc-L-prolinal | Pyrrolidine + BOC + aldehyde | Asymmetric synthesis | Chiral amino acid derivatives |

Biologische Aktivität

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its interactions with biological pathways and mechanisms. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Target Receptor

The primary target of this compound is the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions.

Mode of Action

This compound acts as a potentiator for the α4β2 nicotinic acetylcholine receptor, enhancing its activity. This potentiation can lead to increased synaptic transmission and may have implications for treating cognitive disorders or neurodegenerative diseases.

Pharmacological Properties

This compound exhibits a range of biological activities that are beneficial in various therapeutic contexts:

- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that pyrazole derivatives can effectively inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are vital in tumor growth and survival .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Antibacterial Activity : Some studies have highlighted the antibacterial properties of pyrazole derivatives, suggesting that this compound may possess similar activities .

Case Studies

-

Antitumor Efficacy

In vitro studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells. Compounds similar to this compound have been shown to induce apoptosis in these cells, highlighting their potential as anticancer agents . -

Synergistic Effects with Chemotherapeutics

Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance anticancer efficacy. This synergistic effect is particularly notable in aggressive cancer subtypes, such as Claudin-low breast cancer, where traditional treatments often fail .

Data Summary Table

Q & A

Q. What are common synthetic routes to N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde, and how are intermediates characterized?

this compound is synthesized via multi-step reactions involving pyrazole-4-carboxaldehyde precursors. A key intermediate, pyrazole-4-carboxaldehyde, is often oxidized from hydroxymethylpyrazole derivatives using reagents like PCC (pyridinium chlorochromate) . The BOC (tert-butoxycarbonyl) group is introduced via protection of the piperidine nitrogen under anhydrous conditions, typically using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine . Characterization relies on NMR (¹H/¹³C), IR (to confirm aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry.

Q. How does pyrazole-4-carboxaldehyde participate in heterocyclic synthesis?

Pyrazole-4-carboxaldehyde acts as a versatile electrophilic precursor in cyclocondensation reactions. For example:

- Benzo[d]thiazoles : Reacted with 2-aminobenzenethiol in ethanol under PCl₃ catalysis to form fused heterocycles .

- Pyrano[2,3-c]pyrazoles : One-pot reactions with pyrazolone and malononitrile in PEG-400 or ethanol under reflux, with piperidine as a base .

- Quinazolinones : Microwave-assisted three-component reactions with isatoic anhydride and ammonium acetate using [BDBIm]Br as a recyclable ionic liquid catalyst .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during pyrazole-4-carboxaldehyde derivatization?

By-products often arise from competing pathways, such as over-oxidation or undesired cyclization. For example:

- Controlling Aldehyde Reactivity : Use mild bases (e.g., piperidine) instead of strong bases to avoid polymerization .

- Catalyst Selection : Ionic liquids like [BDBIm]Br improve regioselectivity in quinazolinone synthesis, reducing side reactions .

- Solvent Effects : PEG-400 enhances reaction efficiency in pyrano[2,3-c]pyrazole synthesis compared to ethanol, minimizing by-products .

Data contradictions (e.g., variable yields in different solvents) should be resolved via kinetic studies and DFT calculations to identify transition-state barriers.

Q. What strategies resolve discrepancies in product ratios during condensation reactions?

In reactions producing mixtures (e.g., pyrazolone and hydroxyl pyrazole derivatives in a 2:3 ratio ), the following approaches are critical:

- Temperature Modulation : Lower temperatures favor kinetic products, while higher temperatures favor thermodynamic stability.

- Additive Screening : Triethylammonium acetate (TEAA) or p-toluenesulfonic acid (p-TsOH) can shift equilibria by stabilizing intermediates .

- Chromatographic Analysis : HPLC or TLC monitoring identifies optimal reaction termination points to isolate desired products.

Q. How can computational methods guide the design of N-BOC-protected derivatives for biological studies?

- Docking Studies : Model interactions with target proteins (e.g., kinases) using the aldehyde moiety as a reactive handle for covalent binding.

- SAR Analysis : Compare analogs (e.g., triazolopyridazine-piperidine hybrids ) to identify critical substituents for activity.

- ADMET Prediction : Tools like SwissADME assess the impact of the BOC group on solubility and metabolic stability .

Methodological Challenges

Q. How to handle the instability of the aldehyde group during storage and reactions?

- Stabilization Techniques : Store under inert gas (N₂/Ar) at –20°C with molecular sieves to prevent hydration.

- In Situ Generation : Use protected forms (e.g., acetals) during synthesis, followed by deprotection with aqueous HCl .

- Real-Time Monitoring : Employ in situ IR or Raman spectroscopy to track aldehyde consumption .

Q. What are best practices for characterizing complex mixtures from multi-component reactions?

- LC-MS/MS : Resolves and identifies low-abundance products.

- 2D NMR (HSQC, HMBC) : Assigns structures in crowded spectra, particularly for regioisomers .

- X-ray Crystallography : For unambiguous confirmation of novel heterocycles (e.g., benzo[d]thiazoles ).

Applications in Drug Discovery

Q. How to leverage structural analogs for rational drug design?

- Scaffold Hopping : Replace the pyrazole core with isosteres (e.g., thiazole or triazole ) to modulate bioactivity.

- Proteolysis-Targeting Chimeras (PROTACs) : Utilize the aldehyde for site-specific protein conjugation via oxime ligation .

- Anticancer Activity : Test against kinase targets (e.g., EGFR or VEGFR) based on structural similarity to triazolopyridazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.